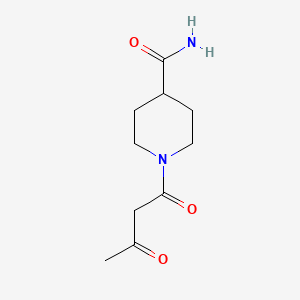

1-acetoacetyl-4-piperidinecarboxamide

Description

1-Acetyl-4-piperidinecarboxamide (CAS: 530120-27-5) is a piperidine derivative featuring an acetyl group at the 1-position and a carboxamide at the 4-position of the piperidine ring. This compound is synthesized via acetylation of isonipecotamide (piperidine-4-carboxamide) using acetic anhydride under controlled conditions . Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol (calculated).

Properties

IUPAC Name |

1-(3-oxobutanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-7(13)6-9(14)12-4-2-8(3-5-12)10(11)15/h8H,2-6H2,1H3,(H2,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJRZHFYSBNIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-acetoacetyl-4-piperidinecarboxamide can be synthesized through various methods, including microwave-assisted techniques that enhance efficiency and yield. The synthesis often involves the reaction of piperidine derivatives with acetoacetic acid or its derivatives under specific conditions to yield the desired product.

Table 1: Synthesis Methods Overview

Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Mechanism of Action : Piperidine derivatives inhibit specific kinases involved in cell cycle regulation, leading to G1/S phase arrest and apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | <20 | PI3K/Akt pathway inhibition |

| Novel Piperidine Derivative | Lung Cancer | 15 | Apoptosis induction |

| Piperidinyl Quinoline | Glioma | 10 | Cell cycle arrest |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions.

- In Vitro Studies : Several studies demonstrated that piperidine derivatives possess significant antibacterial and antifungal activities, making them candidates for further development into therapeutic agents.

Neurological Applications

This compound has also been studied for its potential use in treating neurological disorders. The piperidine moiety is known for its role in enhancing cognitive function and may serve as a scaffold for developing new cholinesterase inhibitors.

Table 3: Neurological Activity of Piperidine Derivatives

| Compound | Target Condition | Activity Type |

|---|---|---|

| This compound | Alzheimer’s Disease | Cholinesterase inhibition |

| Piperidinyl Quinoline | Neurodegeneration | Neuroprotective effects |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- A study published in Bioorganic Medicinal Chemistry Letters reported the synthesis of a series of piperidine-based compounds that demonstrated promising results against cholinesterase enzymes, which are critical targets for Alzheimer's treatment .

- Another research highlighted the synthesis of novel piperidinyl quinoline hybrids that showed dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Acetylpiperidine-4-carboxylic acid (CAS: 25503-90-6)

- Molecular Formula: C₈H₁₂NO₃

- Molecular Weight : 170.19 g/mol

- Key Differences : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH).

- Impact : Increased acidity (pKa ~2-3) and reduced hydrogen-bonding capacity compared to the carboxamide. Widely used as a building block for peptide synthesis .

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

N-Substituted Derivatives

1-Acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide (CAS: 906789-76-2)

- Molecular Formula : C₁₄H₁₆Cl₂N₂O₂

- Molecular Weight : 315.2 g/mol

- Key Differences : Incorporates a 3,4-dichlorophenyl group at the carboxamide nitrogen.

- Predicted applications in antimicrobial or CNS-targeting drug candidates .

1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide

- Molecular Formula : C₁₄H₂₅N₃O₂

- Molecular Weight : 267.37 g/mol

- Key Differences : 4-Methylpiperidyl-acetyl substituent adds steric complexity.

Piperidinecarboxamide Analogues with Heterocyclic Cores

BI 605906 (CAS: 960293-88-3)

- Molecular Formula : C₁₇H₂₂F₂N₄O₃S₂

- Molecular Weight : 432.51 g/mol

- Key Differences: Thieno[2,3-b]pyridine core fused with the piperidinecarboxamide group.

- Impact : Broader biological activity (e.g., kinase inhibition) due to extended π-system and sulfonyl groups .

4-Anilino-1-Boc-piperidine

Data Table: Structural and Functional Comparison

Q & A

Q. What are the recommended synthetic routes for 1-acetoacetyl-4-piperidinecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves acetylation of a piperidinecarboxamide precursor using acetic anhydride or acetyl chloride in the presence of a base like pyridine. For example, Strupczewski et al. (1985) demonstrated similar piperidine derivatives synthesized via one-step acetylation under reflux conditions . Optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.2 for substrate:acetylating agent), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion. Purification by recrystallization or column chromatography yields high-purity product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm acetylation (δ ~2.1 ppm for acetyl CH₃) and piperidine ring conformation (δ 1.5–3.5 ppm for protons) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 227.2) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 210–220 nm .

Q. How can researchers assess the compound’s preliminary biological activity?

Begin with in vitro assays :

- Enzyme Inhibition : Test acetylcholinesterase or kinase activity using fluorometric/colorimetric kits (e.g., Ellman’s assay for IC₅₀ determination) .

- Cellular Uptake : Use fluorescence-labeled analogs in cell lines (e.g., HEK-293) with confocal microscopy .

- Cytotoxicity : MTT or resazurin assays to establish safe concentration ranges (typically 0.1–100 µM) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological targets be resolved?

Contradictions (e.g., acetylcholine vs. opioid receptor activity) may arise from assay specificity or off-target effects. Strategies include:

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

- Scaffold Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or modify the acetyl group (e.g., trifluoroacetyl) to assess steric/electronic effects .

- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate structural features with activity .

- Fragment-Based Screening : Combine X-ray crystallography (if co-crystals form) with SPR to map binding motifs .

Q. How can synthetic byproducts be minimized during scale-up?

- Process Analytical Technology (PAT) : Real-time FTIR monitoring to detect intermediates (e.g., over-acetylated byproducts) .

- DoE Optimization : Vary solvent (DMF vs. THF), catalyst (DMAP vs. pyridine), and temperature to reduce side reactions .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing degradation .

Q. What methodologies validate the compound’s pharmacokinetic (PK) properties in preclinical models?

- ADME Studies :

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

Methodological Considerations

Q. How should researchers address low solubility in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. What strategies improve reproducibility in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.